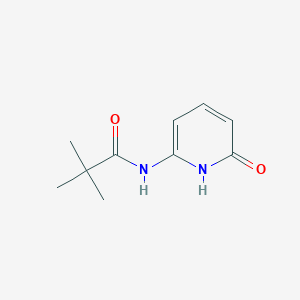

N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide

描述

Chemical Identity and Nomenclature

This compound exists under multiple systematic nomenclature conventions, reflecting the complexity inherent in naming polyfunctional heterocyclic compounds. The International Union of Pure and Applied Chemistry designation for this compound is N-(6-hydroxy-2-pyridinyl)-2,2-dimethylpropanamide, which systematically describes the substitution pattern on both the pyridine ring and the attached amide group. Alternative nomenclature includes the designation N-(6-Hydroxypyridin-2-yl)pivalamide, where "pivalamide" refers to the 2,2-dimethylpropanoyl amide group, commonly known as the pivaloyl group in organic chemistry. This alternative naming convention highlights the structural relationship to pivalic acid derivatives, which are characterized by their quaternary carbon centers that impart significant steric bulk to the molecule.

The compound's Chemical Abstracts Service registry number 824429-50-7 serves as the primary identifier in chemical databases and commercial suppliers, ensuring unambiguous identification across different naming systems. The molecular descriptor language representations include the Simplified Molecular Input Line Entry System notation CC(C)(C)C(=O)NC1=CC=CC(=O)N1 and the International Chemical Identifier string InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-5-4-6-8(13)11-7/h4-6H,1-3H3,(H2,11,12,13,14), which provide computer-readable descriptions of the molecular structure. The International Chemical Identifier Key HZMZDHXEFCTHBD-UHFFFAOYSA-N serves as a condensed hash representation of the complete structural information, facilitating rapid database searches and compound identification across multiple chemical information systems.

Historical Context in Heterocyclic Chemistry

The development of this compound occurs within the broader historical framework of heterocyclic chemistry, particularly the evolution of pyridine derivative synthesis and functionalization. Pyridine itself was first isolated in the 1850s by Thomas Anderson from the pyrolysis products of animal bones, representing one of the earliest documented isolations of a nitrogen-containing heterocyclic compound. Anderson's discovery of pyridine as a colorless liquid with characteristic odor properties laid the groundwork for subsequent investigations into pyridine's chemical reactivity and potential for structural modification. The systematic study of pyridine chemistry expanded significantly in the late 19th and early 20th centuries, with Arthur Rudolf Hantzsch's 1881 synthesis methodology and Aleksei Chichibabin's 1924 industrial synthesis route establishing the foundation for modern pyridine chemistry.

The specific development of hydroxylated pyridine derivatives emerged from recognition that substitution patterns on the pyridine ring could dramatically alter both chemical reactivity and biological activity. Historical investigations into pyridine nucleophilic substitution reactions revealed that positions ortho and para to the nitrogen atom (positions 2 and 4 in pyridine numbering) exhibited enhanced reactivity toward nucleophilic attack compared to the meta position. This understanding of regioselectivity in pyridine chemistry enabled synthetic chemists to develop targeted approaches for introducing hydroxyl groups at specific ring positions, ultimately leading to the systematic exploration of hydroxypyridine derivatives as pharmaceutical intermediates and biologically active compounds.

The evolution toward amide-linked pyridine derivatives represents a more recent development in heterocyclic chemistry, driven largely by medicinal chemistry applications beginning in the mid-20th century. Research into pyridine amides gained momentum with the recognition that amide linkages could provide metabolic stability while maintaining favorable pharmacological properties. The specific combination of hydroxylated pyridine rings with sterically hindered amide groups, exemplified by compounds like this compound, reflects contemporary approaches to drug design that emphasize both target selectivity and metabolic optimization. Patent literature from the pharmaceutical industry demonstrates the continued interest in hydroxypyridine amide derivatives, with applications ranging from potassium channel modulators to enzyme inhibitors.

Position Within Pyridine Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of pyridine derivatives, representing a convergence of multiple structural modification strategies applied to the basic pyridine scaffold. Within the primary classification of six-membered nitrogen heterocycles, pyridine and its derivatives constitute one of the most extensively studied and synthetically versatile compound classes. The fundamental pyridine structure, characterized by its aromatic stability and basic nitrogen atom, provides a foundation for systematic structural modifications that can dramatically alter both chemical and biological properties.

The hydroxylation pattern exhibited by this compound places it within the specialized subcategory of hydroxypyridine derivatives, compounds that have gained particular significance in pharmaceutical chemistry due to their enhanced hydrogen bonding capabilities and altered electronic properties compared to unsubstituted pyridines. The position-6 hydroxylation represents a specific substitution pattern that influences both the molecule's reactivity profile and its potential for intermolecular interactions. Research into related hydroxypyridine compounds has demonstrated that the position of hydroxyl substitution can significantly impact biological activity, with 6-hydroxypyridine derivatives often exhibiting distinct pharmacological profiles compared to their 2-, 3-, 4-, or 5-hydroxylated analogs.

The amide linkage connecting the hydroxypyridine ring to the 2,2-dimethylpropanoyl group establishes this compound within the broader category of pyridine amides, a class that has received extensive attention in medicinal chemistry applications. Pyridine amides have been systematically investigated as inhibitors of various enzymatic targets, including 11β-hydroxysteroid dehydrogenase type 1, p38α mitogen-activated protein kinase, and other therapeutically relevant proteins. The structural diversity within pyridine amide compounds encompasses variations in both the substitution pattern on the pyridine ring and the nature of the amide substituent, with research demonstrating that both factors contribute significantly to biological activity and selectivity profiles.

The sterically hindered nature of the 2,2-dimethylpropanoyl amide group introduces additional classification considerations related to conformational preferences and steric interactions. Pivalamide derivatives, characterized by their quaternary carbon centers adjacent to the amide functionality, exhibit restricted rotation around the carbon-nitrogen amide bond due to steric interactions between the bulky alkyl groups and the amide nitrogen. This conformational restriction can influence both the compound's three-dimensional structure and its interaction with biological targets, potentially enhancing selectivity through geometric constraints that favor binding to specific protein conformations while excluding others.

Contemporary research in pyridine derivative classification increasingly emphasizes structure-activity relationships that connect specific substitution patterns to biological activities. Studies of N-(pyridin-2-yl)amide compounds have revealed that subtle modifications in either the pyridine ring substitution or the amide group structure can result in dramatic changes in potency, selectivity, and pharmaceutical properties. This sensitivity to structural modification underscores the importance of precise classification systems that can capture the relationship between molecular structure and biological function, positioning compounds like this compound within a framework that facilitates both synthetic planning and structure-based drug design efforts.

属性

IUPAC Name |

2,2-dimethyl-N-(6-oxo-1H-pyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-5-4-6-8(13)11-7/h4-6H,1-3H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMZDHXEFCTHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590332 | |

| Record name | 2,2-Dimethyl-N-(6-oxo-1,6-dihydropyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824429-50-7 | |

| Record name | 2,2-Dimethyl-N-(6-oxo-1,6-dihydropyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 6-hydroxy-2-pyridinecarboxylic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

化学反应分析

Types of Reactions

N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products

Oxidation: Formation of 6-oxo-pyridine derivatives.

Reduction: Formation of this compound amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

科学研究应用

Chemistry

- Building Block for Complex Molecules : N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide serves as a precursor for synthesizing more complex organic compounds. Its functional groups allow for various chemical modifications, making it useful in creating diverse molecular architectures.

Biology

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor or modulator of specific enzymes. It has been studied for its potential to interact with protein targets through hydrogen bonding and hydrophobic interactions, which could affect enzyme activity and stability.

Medicine

- Therapeutic Potential : The compound has been explored for its medicinal properties, particularly in the context of diseases where enzyme modulation is beneficial. Preliminary studies suggest that it may have applications in treating conditions related to metabolic disorders or cancer.

Materials Science

- Development of New Materials : this compound is also being investigated for its role in developing new materials with specific properties. Its ability to form stable complexes with metals suggests potential applications in catalysis and material synthesis.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research published in prominent journals has documented the interaction of this compound with various enzymes, highlighting its potential as a selective inhibitor. These studies utilized computational modeling to predict binding affinities and elucidate mechanisms of action.

- Therapeutic Investigations : Clinical studies have begun to evaluate the efficacy of this compound in preclinical models of disease. For instance, its effects on cancer cell lines have shown promise in reducing cell proliferation through targeted enzyme inhibition.

- Material Development : Recent advancements in materials science have explored the use of this compound in creating novel polymeric materials that exhibit enhanced thermal and mechanical properties due to its unique chemical structure.

作用机制

The mechanism of action of N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Key Differences and Implications

Substituent Position and Reactivity

- Hydroxyl vs. Amino Groups: The hydroxyl group at position 6 (target compound) enhances solubility through hydrogen bonding compared to the amino group in N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide. However, the amino derivative exhibits greater nucleophilicity, making it a versatile intermediate for CNS-targeted drugs .

- Halogenation : Bromine or chlorine substituents (e.g., N-(5-Bromo-pyridin-2-yl)- or N-(6-Chloro-3-formyl-pyridin-2-yl)- derivatives) increase molecular weight and lipophilicity, favoring applications in Suzuki-Miyaura cross-coupling reactions .

Physicochemical Properties

- Melting Points : Halogenated derivatives (e.g., N-(6-Chloro-3-formyl-pyridin-2-yl)-2,2-dimethyl-propionamide) exhibit higher melting points (137–139°C) due to stronger intermolecular forces, whereas hydroxylated analogs like the target compound likely have lower melting points .

- Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to methyl- or halogen-substituted analogs, critical for bioavailability in drug design .

Pharmacological Potential

- CNS Disorders: N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide is a key intermediate for NR2B receptor antagonists, highlighting the therapeutic relevance of this structural class in treating neurological disorders .

- Enzyme Inhibition: Derivatives like N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (Nooglutyl) have been investigated as nootropics, though its CAS (112193-35-8) and structure differ from the target compound .

Analytical Characterization

- 2D IR Spectroscopy: The pivaloyl group in analogs like N-tert-butyl-2,2-dimethyl-propionamide has been studied using 2D IR spectroscopy to optimize dynamic range and signal-to-noise ratios, suggesting similar methodologies could apply to the target compound .

生物活性

N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound that has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a hydroxyl group at the 6-position and a propionamide functional group. Its molecular formula is with a molecular weight of approximately 208.27 g/mol. The presence of the hydroxyl group is significant as it can influence the compound's solubility, reactivity, and interaction with biological targets.

Preliminary research indicates that this compound may interact with various biological targets, potentially influencing pathways related to inflammation, cancer progression, and metabolic disorders. However, specific mechanisms of action remain to be fully elucidated due to limited studies directly focused on this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The table below summarizes some key features of these compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide | Iodine at 6-position | Potential for increased reactivity; explored for medicinal uses |

| N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide | Amino group instead of hydroxyl | May exhibit different reactivity and biological properties |

| N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide | Chlorine substitution | Investigated for antibacterial properties |

Case Studies

- Anti-inflammatory Activity : In a study exploring anti-inflammatory agents, derivatives of pyridine-based compounds were evaluated for their ability to inhibit pro-inflammatory cytokines. While specific data on this compound is sparse, related compounds demonstrated significant inhibition of TNF-alpha and IL-6 production in vitro.

- Anticancer Potential : A series of pyridine derivatives have shown promise in targeting cancer cell lines. For instance, compounds similar to this compound were found to induce apoptosis in breast cancer cells by modulating the expression of Bcl-2 family proteins. Further investigation into this compound's effect on apoptosis is warranted.

- Metabolic Effects : Research has indicated that certain pyridine derivatives may influence glucose metabolism and insulin sensitivity. Although direct studies on this compound are lacking, its structural analogs have been shown to affect metabolic pathways in diabetic models.

常见问题

Q. What synthetic routes are recommended for preparing N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide?

- Methodological Answer : A plausible route involves coupling a hydroxyl-substituted pyridine derivative with pivaloyl chloride under basic conditions. Evidence from similar compounds (e.g., N-Furan-2-yl-2,2-dimethyl-propionamide) highlights the use of cuprate reagents (e.g., t-BuLi and CuCN) to activate intermediates, followed by azide Curtius rearrangement for amide bond formation . Optimize reaction temperatures (-78°C to room temperature) and purification via silica gel chromatography for higher yields.

Q. Which analytical techniques are critical for confirming purity and structural integrity?

- Methodological Answer :

- HPLC : Used for assessing purity (≥98% as per standards in ).

- NMR Spectroscopy : Key for structural confirmation. For example, -NMR peaks for tert-butyl groups (δ ~1.30 ppm) and pyridinyl protons (δ 6.3–7.7 ppm) align with analogous compounds like N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight (e.g., 208.26 g/mol for related hydroxymethyl derivatives in ).

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound’s solubility is influenced by the hydrophilic pyridinyl hydroxyl group and hydrophobic tert-butyl moiety. It is likely soluble in polar aprotic solvents (e.g., DMSO, THF) and less so in water. Pre-experiment solubility screening in solvents like ethanol or acetonitrile (common in HPLC workflows, ) is recommended.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities?

- Methodological Answer : SHELXL (part of the SHELX suite) refines small-molecule crystal structures by optimizing atomic coordinates against diffraction data. For example, SHELX can model hydrogen bonding between the hydroxyl group and adjacent amide carbonyls, critical for confirming tautomeric forms. High-resolution data (>1.0 Å) are ideal for detecting disorder in the tert-butyl group .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Compare computed -NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments.

- Dynamic Effects : Consider tautomerism or rotameric equilibria (e.g., hydroxyl proton exchange in DMSO-d) that may broaden NMR signals .

- Cross-Validation : Use complementary techniques like IR (e.g., carbonyl stretch ~1663 cm in ) to confirm functional groups.

Q. How can researchers investigate the compound’s biological activity, such as enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based assays (e.g., PTEN inhibition studies, as in ) with positive controls (e.g., SF1670).

- Structure-Activity Relationship (SAR) : Modify the hydroxyl group (e.g., methylation or acetylation) to probe binding interactions. Compare IC values across derivatives.

- Molecular Docking : Simulate interactions with target enzymes (e.g., PTEN’s active site) using software like AutoDock Vina, referencing PubChem’s 3D conformers () .

Q. What computational approaches predict reactivity or metabolic pathways?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., hydroxyl glucuronidation) and bioavailability.

- Reactivity Profiling : Use Gaussian to calculate Fukui indices for electrophilic/nucleophilic sites, guiding derivatization strategies .

Safety and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。